molecular formula C18H19N5O4S B1683919 Vosaroxin CAS No. 175414-77-4

Vosaroxin

Cat. No. B1683919
M. Wt: 401.4 g/mol
InChI Key: XZAFZXJXZHRNAQ-STQMWFEESA-N
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Description

Vosaroxin, also known as SNS-595, is an anticancer quinolone-derivative chemotherapeutic agent . It was considered a promising drug for the treatment of acute myeloid leukemia (AML) . It has a naphthyridine core similar to quinolone antibiotics .


Synthesis Analysis

Vosaroxin is minimally metabolized due to its stable quinolone core . The selectivity of vosaroxin for mammalian topoisomerase II was substantiated by the absence of antimicrobial activity in vitro against Enterococcus faecalis, Pseudomonas aeruginosa, Staphylococcus aureus at vosaroxin concentrations approximately 20-fold higher than the average maximum clinical concentration .


Molecular Structure Analysis

Vosaroxin has a “wedge” shape, which is distinct from the planar form of anthracyclines . This supports a mechanistically distinct interaction with DNA .


Chemical Reactions Analysis

Vosaroxin causes site-selective DNA damage in G/C-rich sequences , which is characteristic of quinolone-induced DNA damage. In contrast, anthracyclines favor 3′ A at the cleavage site .


Physical And Chemical Properties Analysis

Vosaroxin’s quinolone scaffold confers chemical and pharmacologic characteristics distinct from classic topoisomerase II poisons used in AML treatment . Compared with currently approved topoisomerase II inhibitors, vosaroxin is minimally metabolized because of its stable quinolone core .

Scientific Research Applications

Vosaroxin as a Topoisomerase-II Inhibitor

Vosaroxin inhibits topoisomerase-II, a critical enzyme involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. This mechanism underlies its efficacy against a range of solid organ and haematopoietic tumors in vitro. The Phase III VALOR study highlighted its potential, demonstrating that Vosaroxin, in combination with intermediate dose cytarabine, significantly improved complete response rates and prolonged median survival in patients with relapsed and refractory AML compared to cytarabine alone (Hotinski, Lewis, & Ross, 2015).

Preclinical Discovery and Anticancer Potential

The preclinical discovery phase of Vosaroxin emphasized its novel anticancer properties, particularly its efficacy in inducing site-selective double-strand breaks in DNA, leading to tumor cell apoptosis. Its unique mechanism of action and favorable profile, with fewer potential side effects, suggest it could benefit elderly patients with relapsed/refractory AML or those with additional comorbidities. Vosaroxin has also demonstrated activity in multidrug-resistant preclinical models, highlighting its potential as part of novel therapeutic strategies for AML (Paubelle, Zylbersztejn, & Thomas, 2017).

Innovative Anticancer Quinolone for AML

Further research into Vosaroxin's role in AML treatment identifies it as an innovative anticancer quinolone, distinct from the anthracycline class despite mechanistic similarities. Its pharmacokinetic properties, such as minimal metabolism and lack of free radical production, make it an effective treatment option, particularly for older patients with relapsed or refractory AML. The lack of cardiotoxicity observed in Vosaroxin makes it especially suitable for patients who have previously received anthracycline-based therapy (Marx, Kantarjian, & Ravandi, 2016).

Safety and Efficacy in AML Management

Studies have further validated Vosaroxin's safety and efficacy, particularly in older patients and those with first relapse or refractory AML. Despite the potential for increased toxicity, its promising activity suggests a significant role in AML management, necessitating careful patient selection and dosing to maximize benefits while mitigating risks (Short & Ravandi, 2016).

Future Directions

Currently, vosaroxin is not approved in the USA by FDA for clinical use in AML . Vosaroxin in combination with infusional cytarabine or hypomethylating agents is in clinical trials for the treatment of AML and high-risk myelodysplastic syndromes .

properties

IUPAC Name

7-[(3S,4S)-3-methoxy-4-(methylamino)pyrrolidin-1-yl]-4-oxo-1-(1,3-thiazol-2-yl)-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S/c1-19-12-8-22(9-13(12)27-2)14-4-3-10-15(24)11(17(25)26)7-23(16(10)21-14)18-20-5-6-28-18/h3-7,12-13,19H,8-9H2,1-2H3,(H,25,26)/t12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAFZXJXZHRNAQ-STQMWFEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CN(CC1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CN(C[C@@H]1OC)C2=NC3=C(C=C2)C(=O)C(=CN3C4=NC=CS4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50938662
Record name Vosaroxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Voreloxin

CAS RN

175414-77-4
Record name Vosaroxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175414-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vosaroxin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175414774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vosaroxin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11999
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vosaroxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50938662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VOSAROXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6A90IIZ19
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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